Cas no 3978-80-1 (N-Boc-L-tyrosine)

N-Boc-L-tyrosine is a protected derivative of the amino acid L-tyrosine, featuring a tert-butoxycarbonyl (Boc) group at the amine functionality. This compound is widely used in peptide synthesis, where the Boc group serves as a temporary protecting group, enabling selective deprotection under mild acidic conditions. Its high purity and stability make it suitable for solid-phase and solution-phase peptide synthesis applications. The presence of the phenolic hydroxyl group in the tyrosine moiety allows for further functionalization, enhancing its utility in complex molecular constructions. N-Boc-L-tyrosine is valued for its compatibility with standard coupling reagents and its role in facilitating efficient, controlled peptide chain elongation.
N-Boc-L-tyrosine structure
N-Boc-L-tyrosine structure
Product Name:N-Boc-L-tyrosine
CAS No:3978-80-1
MF:C14H19NO5
MW:281.304364442825
MDL:MFCD00037179
CID:44645
PubChem ID:24849494
Update Time:2025-10-30

N-Boc-L-tyrosine Chemical and Physical Properties

Names and Identifiers

    • N-Boc-L-tyrosine
    • Boc-L-tyrosine
    • N-(tert-Butoxycarbonyl)-L-tyrosine
    • Boc-Tyr-OH
    • (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • (S)-2-TERT-BUTOXYCARBONYLAMINO-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID
    • BOC-L-Tyr-OH
    • H-Gly-OtBu•HCl
    • L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-
    • Boc-L-Trp-OH
    • Boc-L-tryptophan
    • Boc-Trp-OH
    • N-Boc-L-tryptophan
    • N-t-butoxycarbonyl-L-tyrosine
    • N-tert-butoxycarbonyl-L-tyrosine
    • N-[(tert-Butoxy)carbonyl]-L-tyrosine
    • Boc-Tyr-OH,98%
    • AC-16828
    • CS-W014008
    • N-(tert-Butoxycarbonyl)-4-hydroxyphenylalanine #
    • J-502158
    • AM82310
    • B1C
    • n-tert-butoxycarbonyl-tyrosine
    • AS-12341
    • I10392
    • N-Boc-tyrosine
    • t-butyloxycarbonyltyrosine
    • (S)-2-tert-butoxycarbonylamino-3-(4-hydroxyphenyl)propionic acid
    • (S)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID
    • (S)-N-tert-butoxycarbonyltyrosine
    • N-tert-butoxycarbonyltyrosine
    • AKOS015924171
    • Q-101769
    • (S)-2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propionic acid
    • (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
    • (S)-2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)-propionic acid
    • N-(TERT-BUTOXYCARBONYL)TYROSINE
    • N-(tert-Butyloxycarbonyl)-L-tyrosin
    • PD196901
    • Boc-Tyr
    • BocTyrOH
    • Boc-tyrosine
    • BDBM50043818
    • N-tertiarybutoxycarbonyl-L-tyrosine
    • HY-W013292
    • N-t-BOC-L-Tyrosine
    • NS00048831
    • J-300281
    • B1640
    • (R)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID
    • 3978-80-1
    • N-tert-butoxy carbonyl-L-tyrosine
    • Boc-L-Tyr
    • M03338
    • (TERT-BUTOXYCARBONYL)-L-TYROSINE
    • N-Tertiarybutyloxycarbonyl-L-tyrosine
    • Boc-D-phe(4-OH)-OH
    • MFCD00037179
    • Boc-Tyr-OH, 98%
    • t-butyloxycarbonyl-L-tyrosine
    • N-ALPHA-T-BUTYLOXYCARBONYL-L-TYROSINE
    • DTXSID101317235
    • CHEMBL65386
    • L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-
    • AKOS010396897
    • BOCTyr-OH
    • Boc-(L)-tyrosine
    • SCHEMBL231981
    • EN300-52852
    • (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid
    • CHEBI:231573
    • STL466187
    • N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-TYROSINE
    • (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid
    • ALBB-028190
    • N-(TERT-BUTYLOXYCARBONYL)-L-TYROSINE
    • MDL: MFCD00037179
    • Inchi: 1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
    • InChI Key: CNBUSIJNWNXLQQ-NSHDSACASA-N
    • SMILES: O(C(N[C@H](C(=O)O)CC1C=CC(=CC=1)O)=O)C(C)(C)C
    • BRN: 2816406

Computed Properties

  • Exact Mass: 281.12600
  • Monoisotopic Mass: 281.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 95.9A^2

Experimental Properties

  • Color/Form: White crystals.
  • Density: 1.1755 (rough estimate)
  • Melting Point: 133-135 °C (lit.)
  • Boiling Point: 484.9°C at 760 mmHg
  • Flash Point: 247.1℃
  • Refractive Index: 1.5230 (estimate)
  • PSA: 95.86000
  • LogP: 2.30350
  • Specific Rotation: 2.5 º (c=2, acetic acid)
  • Optical Activity: [α]20/D +3.0°, c = 2 in acetic acid
  • Solubility: Soluble in ethyl acetate, acetic acid, insoluble in water and petroleum ether.
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

N-Boc-L-tyrosine Security Information

N-Boc-L-tyrosine Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Boc-L-tyrosine Pricemore >>

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N-Boc-L-tyrosine Production Method

N-Boc-L-tyrosine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3978-80-1)N-Boc-L-tyrosine
Order Number:A824734
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):213.0
Email:sales@amadischem.com

N-Boc-L-tyrosine Related Literature

Additional information on N-Boc-L-tyrosine

Recent Advances in N-Boc-L-tyrosine (CAS 3978-80-1) Research: Synthesis, Applications, and Therapeutic Potential

N-Boc-L-tyrosine (CAS 3978-80-1) is a protected derivative of the amino acid L-tyrosine, where the amine group is shielded by a tert-butoxycarbonyl (Boc) protecting group. This compound plays a pivotal role in peptide synthesis and pharmaceutical research due to its ability to facilitate selective reactions while preserving the integrity of the tyrosine side chain. Recent studies have highlighted its importance in the development of novel therapeutics, including peptide-based drugs and targeted delivery systems. This research briefing synthesizes the latest findings on N-Boc-L-tyrosine, focusing on its synthetic methodologies, biological applications, and emerging therapeutic roles.

A significant advancement in the synthesis of N-Boc-L-tyrosine has been the optimization of solid-phase peptide synthesis (SPPS) protocols. Researchers have reported improved yields and reduced side reactions by employing novel coupling agents and microwave-assisted techniques. For instance, a 2023 study demonstrated that using hexafluorophosphate-based activators in SPPS significantly enhanced the incorporation efficiency of N-Boc-L-tyrosine into complex peptide sequences. These methodological refinements are critical for the production of high-purity peptides used in drug development and biochemical assays.

In the realm of drug discovery, N-Boc-L-tyrosine has emerged as a key building block for the design of tyrosine kinase inhibitors and GPCR-targeted compounds. Recent structural-activity relationship (SAR) studies have utilized N-Boc-L-tyrosine derivatives to probe the binding pockets of cancer-related kinases, leading to the identification of several promising lead compounds. Notably, a 2024 publication in the Journal of Medicinal Chemistry described a series of N-Boc-L-tyrosine-based inhibitors showing nanomolar affinity for EGFR mutants while maintaining selectivity over wild-type receptors.

The compound's utility extends to the development of prodrugs and drug delivery systems. Researchers have exploited the Boc-protecting group's stability under physiological conditions to create pH-sensitive prodrugs that release active tyrosine analogues in tumor microenvironments. Additionally, N-Boc-L-tyrosine has been incorporated into polymer backbones for the construction of smart drug carriers that respond to specific enzymatic triggers. These innovations address longstanding challenges in targeted therapy and have shown promising results in preclinical models of various cancers.

Recent analytical advancements have also improved the characterization of N-Boc-L-tyrosine and its derivatives. High-resolution mass spectrometry coupled with advanced chromatographic techniques now enables precise quantification of the compound in complex biological matrices. This progress is particularly valuable for pharmacokinetic studies and quality control in pharmaceutical manufacturing. Furthermore, computational modeling approaches have provided deeper insights into the compound's conformational preferences and interactions with biological targets.

Looking forward, researchers are exploring novel applications of N-Boc-L-tyrosine in areas such as molecular imaging and theranostics. The compound's aromatic ring makes it amenable to radiolabeling, opening possibilities for PET tracer development. Several groups are investigating N-Boc-L-tyrosine derivatives tagged with fluorine-18 or other isotopes for visualizing tyrosine metabolism in neurological disorders and cancers. These developments underscore the compound's versatility and continued relevance in cutting-edge biomedical research.

In conclusion, recent research on N-Boc-L-tyrosine (CAS 3978-80-1) demonstrates its enduring importance as a synthetic intermediate and its expanding role in therapeutic development. The compound's unique chemical properties continue to inspire innovative applications across multiple domains of chemical biology and pharmaceutical science. As synthetic methodologies become more sophisticated and our understanding of tyrosine-mediated biological processes deepens, N-Boc-L-tyrosine is poised to contribute to significant advances in drug discovery and precision medicine.

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Amadis Chemical Company Limited
(CAS:3978-80-1)N-Boc-L-tyrosine
A824734
Purity:99%
Quantity:1kg
Price ($):213.0
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